

Unveiling Acetyldihydromicromelin A: A Technical Guide on a Rare Coumarin

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Compound of Interest		
Compound Name:	Acetyldihydromicromelin A	
Cat. No.:	B561710	Get Quote

A deep dive into the chemical properties, and the broader context of related bioactive compounds isolated from the Micromelum genus.

Executive Summary

Acetyldihydromicromelin A is a rare coumarin derivative isolated from plants of the Micromelum genus. While primary scientific literature detailing its discovery and specific biological activities is not readily available, information from chemical suppliers provides foundational chemical data. This guide synthesizes the available information on Acetyldihydromicromelin A and provides a comprehensive overview of the discovery, biological activity, and experimental protocols for closely related and well-studied coumarins from Micromelum, such as micromelin. This contextual information is intended to provide researchers, scientists, and drug development professionals with a valuable framework for understanding this class of compounds.

Introduction to Acetyldihydromicromelin A

Acetyldihydromicromelin A is a natural product belonging to the coumarin class of secondary metabolites. It has been reported to be isolated from Micromelum integerrimum.[1] The following table summarizes the available chemical data for **Acetyldihydromicromelin A**, primarily sourced from chemical suppliers.

Table 1: Chemical and Physical Properties of Acetyldihydromicromelin A



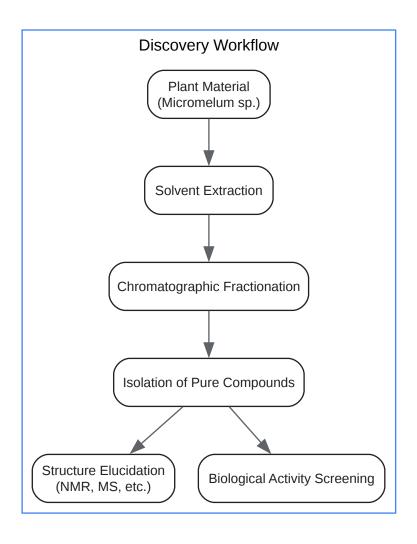
Property	Value	Source
CAS Number	94285-22-0	INVALID-LINK,INVALID- LINK
Molecular Formula	C17H16O7	INVALID-LINK
Molecular Weight	332.3 g/mol	INVALID-LINK
IUPAC Name	[(1R,2R,4R,5R)-4-(7-methoxy- 2-oxochromen-6-yl)-1-methyl- 3,6-dioxabicyclo[3.1.0]hexan- 2-yl] acetate	INVALID-LINK
Canonical SMILES	CC(=O)OC1C2(C(O2)C(O1)C 3=C(C=C4C(=C3)C=CC(=O)O 4)OC)C	INVALID-LINK
InChI	InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1	INVALID-LINK
Appearance	Powder	INVALID-LINK
Boiling Point	487.1±45.0 °C (Predicted)	INVALID-LINK
Density	1.42±0.1 g/cm³ (Predicted)	INVALID-LINK

Historical Context: The Discovery of Coumarins from Micromelum

The genus Micromelum, belonging to the Rutaceae family, is a rich source of coumarins.[2] Research into the chemical constituents of various Micromelum species, such as M. minutum and M. integerrimum, has led to the isolation and characterization of numerous coumarin derivatives.[3][4] One of the notable coumarins from this genus is micromelin.[4] The investigation of the antitumor activity of extracts from Micromelum integerrimum led to the isolation of micromelin and scopoletin, both of which demonstrated antitumor properties.[4]



The general workflow for the discovery of novel coumarins from Micromelum species is depicted in the following diagram:



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A generalized workflow for the discovery of coumarins.

Biological Activities of Coumarins from Micromelum

While specific biological data for **Acetyldihydromicromelin A** is not available in the public domain, numerous coumarins isolated from Micromelum species have demonstrated significant cytotoxic and antitumor activities.[3][4][5][6][7] These findings suggest that coumarins from this genus are a promising source for the discovery of novel anticancer agents.

Table 2: Cytotoxic Activities of Selected Coumarins from Micromelum Species



Compound	Cell Line(s)	IC₅₀ (μg/mL)	Source
8- Hydroxyisocapnolacto ne-2',3'-diol	T-lymphoblastic leukemia (CEM-SS)	2.9	[3][5][7]
Promyelocytic leukemia (HL60)	2.5	[3][5][7]	
Cervical cancer (HeLa)	6.9	[3][5][7]	
Liver cancer (HepG2)	5.9	[3][5][7]	_
2',3'- Epoxyisocapnolactone	T-lymphoblastic leukemia (CEM-SS)	3.9	[7]
Promyelocytic leukemia (HL60)	4.2	[7]	
3",4"- Dihydrocapnolactone	T-lymphoblastic leukemia (CEM-SS)	12.9	[7]
Minutin A	Leishmania major	IC ₅₀ = 26.2 μM	[8]
Minutin B	Leishmania major	IC ₅₀ = 20.2 μM	[8]
Clauslactone E	Leishmania major	IC ₅₀ = 9.8 μM	[8]
Lung adenocarcinoma (SBC3)	IC50 = 3.7 μM	[8]	
Lung adenocarcinoma (A549)	IC50 = 10.4 μM	[8]	_
Leukemia (K562)	IC ₅₀ = 12.1 μM	[8]	_
Leukemia (K562/ADM)	IC50 = 10.8 μM	[8]	_

Experimental Protocols



The following is a generalized experimental protocol for the isolation and characterization of coumarins from Micromelum species, based on methodologies reported in the literature.

Plant Material and Extraction

- Collection and Preparation: The plant material (e.g., leaves, stems, or roots of a Micromelum species) is collected, identified, and air-dried. The dried material is then ground into a fine powder.
- Extraction: The powdered plant material is extracted sequentially or with a single solvent system. Common solvents used for extraction include petroleum ether, chloroform, acetone, and methanol.[3][5][9] The extraction is typically performed at room temperature over several days with occasional shaking. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.

Isolation of Coumarins

- Fractionation: The crude extract is subjected to fractionation using techniques such as
 column chromatography on silica gel.[4] A gradient elution system with solvents of increasing
 polarity (e.g., hexane-ethyl acetate mixtures) is often employed to separate the components
 of the extract into different fractions.
- Purification: The fractions showing promising activity in preliminary bioassays or containing compounds of interest (as determined by thin-layer chromatography) are further purified using techniques like preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

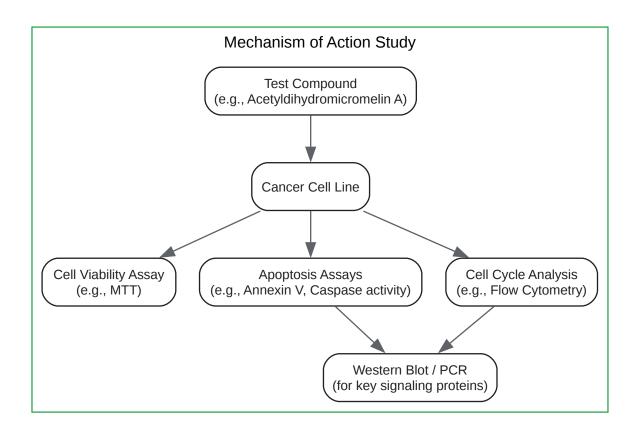


- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the
 electronic transitions within the molecule and can be characteristic of certain chromophores
 like the coumarin nucleus.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **Acetyldihydromicromelin A** are unknown. However, for cytotoxic compounds in general, a common approach to elucidating the mechanism of action involves investigating their effects on key cellular processes such as cell cycle progression and apoptosis.

The following diagram illustrates a conceptual workflow for investigating the mechanism of action of a cytotoxic compound.



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A conceptual workflow for studying the mechanism of action.

Conclusion

Acetyldihydromicromelin A represents a sparsely documented coumarin from the Micromelum genus. While specific details regarding its discovery and bioactivity remain elusive in peer-reviewed literature, the rich history of related coumarins from the same genus provides a strong impetus for further investigation. The potent cytotoxic and antitumor activities exhibited by numerous Micromelum coumarins underscore the potential of this chemical class in drug discovery. Future research focused on the isolation, complete structural elucidation, and comprehensive biological evaluation of Acetyldihydromicromelin A and other minor coumarins from Micromelum species is warranted to fully explore their therapeutic potential.

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